4-Methoxy-1-oxoisoindoline-5-carbonitrile
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Overview
Description
4-Methoxy-1-oxoisoindoline-5-carbonitrile is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methoxy group and a carbonitrile group in the structure of this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-oxoisoindoline-5-carbonitrile typically involves the reaction of 2-carboxybenzaldehyde with methoxyamine and a cyanide source. One common method is the Strecker synthesis, which involves the use of trimethylsilyl cyanide (TMSCN) and a suitable catalyst such as OSU-6. The reaction is carried out at room temperature (23°C) to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-oxoisoindoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxoisoindoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoindoline derivatives.
Scientific Research Applications
4-Methoxy-1-oxoisoindoline-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-oxoisoindoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the methoxy and carbonitrile groups allows it to form stable complexes with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Oxoisoindoline-1-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxy-1-oxoisoindoline-3-carbonitrile: Similar structure but with the carbonitrile group at a different position, leading to different chemical properties.
Uniqueness
4-Methoxy-1-oxoisoindoline-5-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-methoxy-1-oxo-2,3-dihydroisoindole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c1-14-9-6(4-11)2-3-7-8(9)5-12-10(7)13/h2-3H,5H2,1H3,(H,12,13) |
InChI Key |
XCBMDZSWSJEBPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1CNC2=O)C#N |
Origin of Product |
United States |
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